Methyl 2-(3-aminocyclobutyl)acetate hydrochloride
Description
Methyl 2-(3-aminocyclobutyl)acetate hydrochloride is a cyclobutane-containing organic compound featuring a methyl ester group and a primary amine functionalized cyclobutyl ring, stabilized as a hydrochloride salt. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing conformationally constrained molecules. The cyclobutyl ring introduces steric and electronic effects that influence binding affinity and metabolic stability in drug candidates . The hydrochloride salt enhances aqueous solubility, facilitating its use in biological applications.
Properties
IUPAC Name |
methyl 2-(3-aminocyclobutyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-5-2-6(8)3-5;/h5-6H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRPBBWOUPVSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361594-95-6, 2378503-10-5, 2126163-26-4 | |
| Record name | rac-methyl 2-[(1r,3r)-3-aminocyclobutyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 2-[(1s,3s)-3-aminocyclobutyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 2-(3-aminocyclobutyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride involves several steps. One common method includes the reaction of 3-aminocyclobutanecarboxylic acid with methanol in the presence of hydrochloric acid to form the ester . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-(3-aminocyclobutyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(3-aminocyclobutyl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-aminocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological pathways .
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Similar Compounds
Key Comparative Analysis
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters (e.g., the target compound) exhibit lower molecular weight and reduced lipophilicity compared to ethyl esters (e.g., ethyl 2-(3-aminocyclobutyl)acetate). This impacts membrane permeability and metabolic stability, with methyl esters generally undergoing faster enzymatic hydrolysis .
- Commercial Availability: Ethyl ester derivatives (e.g., ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride) are more widely available (11 suppliers), suggesting greater utility in medicinal chemistry workflows .
Ring System Differences
- Cyclobutyl vs. Cyclopropyl: Cyclobutyl rings (as in the target compound) are less strained than cyclopropane analogs (e.g., methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride) but still impose conformational rigidity.
- Oxetane vs. Cyclobutyl: Oxetane-containing compounds (e.g., ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride) offer improved metabolic stability and solubility compared to cyclobutyl systems, making them preferred in lead optimization .
Hydrochloride Salt vs. Free Base
- The hydrochloride salt form (common across all listed compounds) enhances aqueous solubility, critical for biological testing. However, free-base variants (e.g., ethyl 2-(3-aminocyclobutyl)acetate) may be preferred for lipid-based formulations .
Research Implications and Gaps
- Pharmacological Potential: The cyclobutyl moiety in the target compound may improve target binding affinity in kinase inhibitors or GPCR modulators, though specific studies are absent in the provided evidence.
Biological Activity
Methyl 2-(3-aminocyclobutyl)acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutane moiety with an amino group, which contributes to its reactivity and interaction with biological targets. The compound's molecular formula is , and it exhibits distinct chemical reactivity compared to other similar compounds due to the presence of the amino group and the ester functionality. This structure enables various chemical transformations, including oxidation and reduction, leading to the formation of biologically active derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding with biological molecules, while the ester group can hydrolyze to release active metabolites. This interaction can modulate various biochemical pathways, impacting cellular processes such as proliferation, apoptosis, and signal transduction .
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer signaling pathways, such as CDK9. Structural modifications have shown varying degrees of potency against these targets.
- Induction of Apoptosis : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed that it can effectively inhibit enzymes critical for cancer progression, particularly those involved in cell cycle regulation .
Table 1: Biological Activity Overview
Case Studies
- Antitumor Efficacy : A study demonstrated that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells through apoptosis induction. The concentration required to achieve a five-fold increase in apoptotic signal was determined, indicating its potential as a therapeutic agent against breast cancer .
- CDK9 Inhibition : Another research effort focused on the compound's ability to inhibit CDK9 activity. The findings revealed that structural analogs exhibited enhanced potency against CDK9 compared to traditional inhibitors, highlighting the compound's potential in treating MYC-dependent cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
